Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate: A Definitive Technical Guide to Structure, Synthesis, and Application in Drug Discovery
Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate: A Definitive Technical Guide to Structure, Synthesis, and Application in Drug Discovery
Executive Summary
In modern medicinal chemistry, the 1H-pyrazole core is a privileged scaffold, widely utilized for its hydrogen-bonding capabilities and bioisosterism with phenyl and heteroaryl rings. Among the vast library of pyrazole building blocks, Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate (CAS: 2407349-24-8) has emerged as a highly specialized, metabolically stable intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating synthetic protocols for its integration into advanced therapeutic agents, such as Dihydroorotate Dehydrogenase (DHODH) inhibitors and Pyruvate Kinase modulators.
Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, one must understand the causality behind its specific functional group arrangements. The molecule is not merely a random assembly of atoms; every substituent serves a precise pharmacokinetic or synthetic purpose.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 2407349-24-8 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| InChIKey | QUEWQIJXNPOOGJ-UHFFFAOYSA-N |
| Physical State | Solid / Crystalline |
| Storage Temperature | Ambient Temperature (Dry, well-ventilated) |
| Hazard Statements | H302, H315, H319, H335 (Irritant/Harmful) |
Data compiled from standardized chemical inventories .
Mechanistic Rationale of the Scaffold
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1-Cyclopropyl Modification : The introduction of a cyclopropyl group at the N1 position is a calculated medicinal chemistry choice. It significantly increases the lipophilicity (LogP) of the molecule compared to a simple methyl group, enhancing cellular membrane permeability. Furthermore, unlike N-ethyl or N-propyl groups, the cyclopropyl ring lacks easily abstractable alpha-hydrogens, thereby blocking rapid cytochrome P450-mediated oxidative dealkylation .
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4-Chloro Substitution : The C4 position of the pyrazole ring is highly electron-rich and inherently susceptible to electrophilic attack and metabolic oxidation. Halogenation with chlorine at this position acts as a "metabolic shield." Additionally, the chlorine atom provides specific steric bulk that locks the conformation of adjacent substituents—a critical factor when designing inhibitors that must fit into tight enzymatic binding pockets .
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3-Carboxylate Ester : The methyl ester serves as a highly versatile synthetic handle. It remains stable under mildly acidic and basic cross-coupling conditions but can be selectively saponified to the corresponding carboxylic acid or reduced to a primary alcohol, allowing for divergent downstream synthesis.
Synthetic Workflows & Methodologies
The following protocols outline the synthesis of the core scaffold and its primary downstream functionalization. These methodologies are designed as self-validating systems , incorporating in-process analytical checks to ensure experimental integrity.
Protocol A: Regioselective C4-Chlorination via Electrophilic Aromatic Substitution
Objective: Synthesize Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate from Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
Causality & Reagent Selection: N-Chlorosuccinimide (NCS) is selected over chlorine gas due to its ease of handling, precise stoichiometry, and mild reaction profile. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; its high dielectric constant stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction without requiring metal catalysts .
Step-by-Step Procedure:
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Initiation: Dissolve 1.0 equivalent of Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere in a round-bottom flask.
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Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 1.05 equivalents of NCS portion-wise. Rationale: Low temperature prevents exothermic degradation and minimizes the risk of over-chlorination.
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Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 4–6 hours.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).
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Validation Check: The product will appear as a new, less polar spot (higher Rf) due to the lipophilic chlorine atom. Confirm completion via LC-MS; look for the [M+H]⁺ peak at m/z 201.0, accompanied by the characteristic 3:1 isotopic pattern indicative of ³⁵Cl/³⁷Cl.
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Quenching & Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure chlorinated product.
Protocol B: Saponification to the Free Acid
Objective: Convert the methyl ester to 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylic acid for downstream amide coupling.
Causality & Reagent Selection: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The small lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed rapidly at room temperature, preventing the degradation of the pyrazole core.
Step-by-Step Procedure:
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Solvation: Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H₂O. Rationale: THF and MeOH solubilize the organic substrate, while water dissolves the LiOH.
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Hydrolysis: Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 2 hours.
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In-Process Validation: Monitor by TLC (DCM:MeOH 9:1).
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Validation Check: The starting ester (Rf ~0.8) will disappear, and the product will remain at the baseline (Rf ~0.0) until acidified. LC-MS (negative ion mode) should show an[M-H]⁻ peak at m/z 185.0.
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Workup & Isolation: Concentrate the mixture under vacuum to remove THF and MeOH. Dilute the remaining aqueous layer with water and acidify dropwise with 1M HCl to pH ~3.
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Collection: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Applications in Targeted Therapeutics
The resulting carboxylic acid or its reduced alcohol counterpart serves as the foundation for several advanced drug classes.
Fig 1. Synthetic divergence of the pyrazole scaffold into targeted therapeutic agents.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Inhibiting DHODH is a validated strategy for treating autoimmune diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis) and certain malignancies. The saponified 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylic acid is frequently coupled with bi-aryl amines using standard coupling reagents (e.g., HATU) to form potent, selective DHODH inhibitors .
Fig 2. Mechanism of action for pyrazole-derived DHODH inhibitors in pyrimidine biosynthesis.
Pyruvate Kinase Modulators
Pyruvate kinase (PKM2) regulates the final rate-limiting step of glycolysis, a pathway heavily relied upon by cancer cells (the Warburg effect). By reducing the methyl ester of our core scaffold to an alcohol (using LiAlH₄), the resulting intermediate can be linked to phthalazine derivatives to create allosteric modulators of pyruvate kinase, effectively rewiring tumor metabolism .
Safety & Handling Guidelines
As with all halogenated heterocyclic intermediates, strict adherence to laboratory safety protocols is mandatory.
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Toxicity: The compound is classified under GHS as harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335).
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PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are required.
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Engineering Controls: All synthetic manipulations, particularly the chlorination step involving NCS, must be conducted within a certified chemical fume hood to prevent inhalation of potentially irritating byproducts.
References
- Agios Pharmaceuticals, Inc. "Phthalazine derivatives as pyruvate kinase modulators." Google Patents (CN118434720A).
- Vidac Pharma Ltd. "Bi-aryl dihydroorotate dehydrogenase inhibitors." Google Patents (WO2021070132A1).
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V. A. Petrosyan et al. "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules 2021, 26(16), 4755. Available at:[Link]
